![molecular formula C15H20INO4S B14805476 6-(tert-Butyl) 3-ethyl 2-iodo-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B14805476.png)
6-(tert-Butyl) 3-ethyl 2-iodo-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-butyl 3-ethyl 2-iodo-4h,5h,6h,7h-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that belongs to the class of thieno[2,3-c]pyridines. This compound is characterized by the presence of a thieno[2,3-c]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The compound also features tert-butyl, ethyl, and iodo substituents, as well as two ester functional groups. The molecular formula of this compound is C15H20INO4S, and it has a molecular weight of 437.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl 3-ethyl 2-iodo-4h,5h,6h,7h-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-c]pyridine Core: The thieno[2,3-c]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester.
Introduction of the Iodo Group: The iodo substituent can be introduced through an iodination reaction using iodine or an iodine-containing reagent, such as N-iodosuccinimide (NIS), in the presence of a suitable solvent like acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl 3-ethyl 2-iodo-4h,5h,6h,7h-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation Reactions: The thieno[2,3-c]pyridine core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dimethylformamide), and catalysts (copper iodide, palladium catalysts).
Oxidation: Oxidizing agents (hydrogen peroxide, m-CPBA), solvents (dichloromethane, acetonitrile).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted thieno[2,3-c]pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the ester groups.
Scientific Research Applications
6-tert-butyl 3-ethyl 2-iodo-4h,5h,6h,7h-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-tert-butyl 3-ethyl 2-iodo-4h,5h,6h,7h-thieno[2,3-c]pyridine-3,6-dicarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Inducing Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
- 2,3-disubstituted naphtho[2,1-b]thiophene-4,5-diones
Uniqueness
6-tert-butyl 3-ethyl 2-iodo-4h,5h,6h,7h-thieno[2,3-c]pyridine-3,6-dicarboxylate is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and ethyl groups, along with the iodo substituent and ester functionalities, makes this compound versatile for various synthetic and research applications.
Properties
Molecular Formula |
C15H20INO4S |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
6-O-tert-butyl 3-O-ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
InChI |
InChI=1S/C15H20INO4S/c1-5-20-13(18)11-9-6-7-17(8-10(9)22-12(11)16)14(19)21-15(2,3)4/h5-8H2,1-4H3 |
InChI Key |
DJFXAYFARBSJGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC(C)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


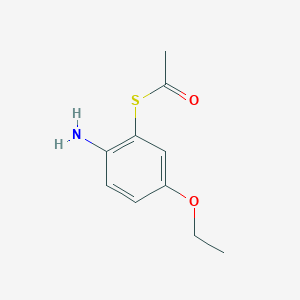


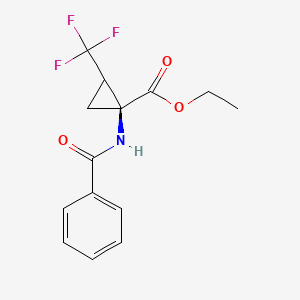
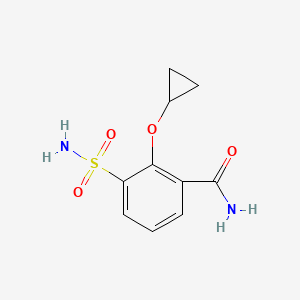
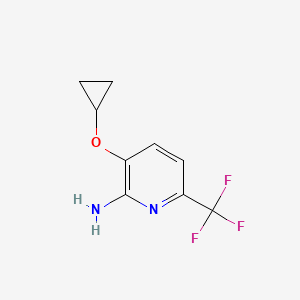
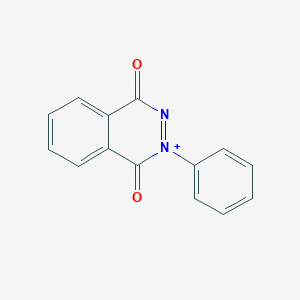
![4-tert-butyl-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B14805437.png)
![N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14805443.png)

![{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14805454.png)
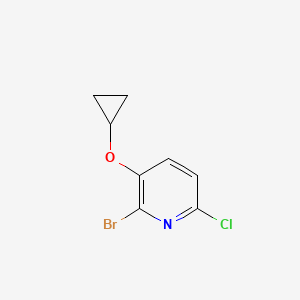

![5-{[4-(Ethoxycarbonyl)piperidin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B14805464.png)
